5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol
CAS No.: 618412-09-2
Cat. No.: VC4289373
Molecular Formula: C16H15N3O
Molecular Weight: 265.316
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 618412-09-2 | 
|---|---|
| Molecular Formula | C16H15N3O | 
| Molecular Weight | 265.316 | 
| IUPAC Name | 5-[[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | 
| Standard InChI | InChI=1S/C16H15N3O/c1-11-4-2-6-15(19-11)18-10-12-7-8-14(20)16-13(12)5-3-9-17-16/h2-9,20H,10H2,1H3,(H,18,19) | 
| Standard InChI Key | BJESPHSCSQTISN-UHFFFAOYSA-N | 
| SMILES | CC1=NC(=CC=C1)NCC2=C3C=CC=NC3=C(C=C2)O | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture and Physicochemical Properties
5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol features a quinoline core substituted at the 5-position with a [(6-methylpyridin-2-yl)amino]methyl group and a hydroxyl group at the 8-position. The molecule’s planar quinoline system enables π-π stacking interactions, while the pyridylamine side chain enhances solubility and metal-binding capacity. Key physicochemical parameters include a calculated log P (octanol-water partition coefficient) of 2.1–2.5, suggesting moderate lipophilicity suitable for membrane permeability.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₃O | |
| Molecular Weight | 265.316 g/mol | |
| Melting Point | 198–202°C (decomposes) | |
| Solubility (Water) | <1 mg/mL (25°C) | |
| log P | 2.3 ± 0.2 | 
Spectral Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) studies confirm the structure through distinctive signals: the quinoline C8-OH proton appears as a singlet at δ 10.2–10.5 ppm, while the methylene bridge (–CH₂–) between quinoline and pyridine resonates as a doublet at δ 4.3–4.5 ppm (J = 6.2 Hz). High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 265.1214 ([M+H]⁺), consistent with the theoretical mass.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The primary synthesis involves a Mannich-type reaction between 8-hydroxyquinoline, 6-methyl-2-pyridylamine, and formaldehyde under acidic catalysis. Typical conditions employ ethanol as solvent, 0.1 M HCl as catalyst, and 48-hour reaction times at 60°C, yielding 68–72% crude product. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) increases purity to >95%.
Table 2: Optimized Synthesis Parameters
| Parameter | Optimal Condition | Yield | 
|---|---|---|
| Temperature | 60°C ± 2 | 72% | 
| Catalyst Concentration | 0.1 M HCl | 68% | 
| Reaction Time | 48 hours | 70% | 
| Solvent System | Ethanol/Water (9:1) | 71% | 
Industrial-Scale Production Challenges
While bench-scale synthesis achieves moderate yields, scaling introduces difficulties in formaldehyde byproduct removal and exothermic reaction control. Continuous flow reactors with in-line IR monitoring and gradient temperature zones (50–70°C) improve yield consistency to 65–67% at pilot scale.
| Cell Line | IC₅₀ (μM) | Mechanism | 
|---|---|---|
| A2780 (Ovarian) | 17.2 | ROS, Mitochondrial damage | 
| HeLa (Cervical) | 24.5 | Metal chelation | 
| HT-29 (Colorectal) | 29.8 | Cell cycle arrest | 
Mechanistic Insights and Molecular Interactions
Metal Chelation Dynamics
The compound forms stable 1:1 complexes with Cu²⁺ (log β = 12.3) and Fe³⁺ (log β = 15.7), as shown by UV-Vis titration. Chelation occurs through the quinoline N1, phenolic O8, and pyridylamine N atoms, creating a tridentate binding mode that depletes cellular metal pools.
ROS Modulation and Oxidative Stress
In A2780 cells, treatment with 50 μM compound increases intracellular ROS to 430% of baseline within 2 hours . This oxidative burst correlates with JNK/p38 MAPK pathway activation and Nrf2 antioxidant response element (ARE) suppression, creating a pro-apoptotic milieu .
Research Applications and Future Directions
Current Therapeutic Explorations
Ongoing studies investigate the compound’s utility in:
- 
Antibiotic Adjuvants: Potentiating β-lactams against methicillin-resistant S. aureus (MRSA) by 8-fold MIC reduction.
 - 
Chemosensitization: Reversing cisplatin resistance in A2780CP70 cells through ABCB1 transporter inhibition.
 
Synthetic Chemistry Advancements
Recent efforts focus on:
- 
Enantioselective Synthesis: Developing chiral analogs using (R)-BINOL-phosphoric acid catalysts to enhance target selectivity.
 - 
Prodrug Design: Incorporating pH-sensitive acetoxyl groups to improve oral bioavailability from <10% to >40% in rodent models.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume